molecular formula C36H30B2F8N2 B579836 1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate CAS No. 18941-71-4

1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate

Cat. No.: B579836
CAS No.: 18941-71-4
M. Wt: 664.257
InChI Key: LUNFQKWMBVNBQL-UHFFFAOYSA-N
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Description

1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate is a viologen derivative characterized by a bipyridine core with methyl groups at the 1,1'-positions and phenyl substituents at the 2,2',6,6'-positions. Its tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar solvents and stabilizes the dicationic structure. This compound is of interest in electrochromic devices, redox-active materials, and supramolecular chemistry due to its tunable electronic properties and structural rigidity .

Properties

IUPAC Name

1-methyl-4-(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)-2,6-diphenylpyridin-1-ium;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N2.2BF4/c1-37-33(27-15-7-3-8-16-27)23-31(24-34(37)28-17-9-4-10-18-28)32-25-35(29-19-11-5-12-20-29)38(2)36(26-32)30-21-13-6-14-22-30;2*2-1(3,4)5/h3-26H,1-2H3;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNFQKWMBVNBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30B2F8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18941-71-4
Record name 4,4'-BIS(2,6-DIPHENYL-1-METHYLPYRIDINIUM TETRAFLUOROBORATE)
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Biological Activity

1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate (commonly referred to as DMTBP) is a cationic compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including antibacterial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C36H30B2F8N2
  • CAS Number : 18941-71-4
  • Structural Characteristics : DMTBP features a bipyridine core with four phenyl groups and two methyl groups attached to the nitrogen atoms. This configuration enhances its lipophilicity and stability in biological environments.

Antibacterial Activity

DMTBP has been evaluated for its antibacterial properties against various bacterial strains. The results indicate a differential activity based on the type of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coliMIC ≥ 64 µg/mL (low activity)
Staphylococcus aureusMIC = 2 µg/mL (high activity)

Studies show that DMTBP exhibits significant antibacterial effects against Gram-positive bacteria while demonstrating limited efficacy against Gram-negative strains. This selectivity may be attributed to the structural differences in bacterial cell walls that affect compound permeability .

Cytotoxicity

Research has demonstrated that DMTBP possesses cytotoxic properties in various cancer cell lines. Notably:

  • Cell Lines Tested : RPMI 8226 and MM1.R (multiple myeloma)
  • Half Maximal Effective Concentration (EC50) :
    • RPMI 8226: 31 nM
    • MM1.R: 23 nM

These findings suggest that DMTBP can inhibit cell proliferation effectively at low concentrations, indicating its potential as an anticancer agent .

The mechanism by which DMTBP exerts its biological effects involves several pathways:

  • Membrane Disruption : The cationic nature of DMTBP allows it to interact with negatively charged bacterial membranes, leading to disruption and cell death.
  • Inhibition of Cellular Processes : In cancer cells, DMTBP may inhibit key signaling pathways involved in cell growth and survival, although further studies are needed to elucidate these mechanisms fully .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various cationic compounds, DMTBP was tested alongside other pyridinium salts. The results indicated that while many compounds showed minimal activity against E. coli, DMTBP's effectiveness against S. aureus was notable, particularly at lower MIC values compared to standard antibiotics like tetracycline .

Case Study 2: Cancer Cell Line Testing

A separate investigation into the cytotoxic effects of DMTBP on multiple myeloma cells revealed significant inhibition of cell viability. Treatment with varying concentrations for 24 and 48 hours demonstrated that DMTBP could effectively reduce cell proliferation, showcasing its potential as a therapeutic candidate in oncology .

Scientific Research Applications

Electrochemical Applications

Electrochemical Sensors
The compound has been utilized in the development of electrochemical sensors for detecting various analytes. Its ability to act as an electron transfer mediator enhances the sensitivity and selectivity of these sensors. For instance, studies have shown that it can effectively facilitate electron transfer processes in the detection of heavy metals and organic pollutants in environmental samples .

Energy Storage Devices
In energy storage applications, 1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate has been investigated as a component in supercapacitors. Its high surface area and conductivity contribute to improved charge storage capabilities. Research indicates that devices incorporating this compound exhibit enhanced capacitance and cycling stability compared to traditional materials .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)
The compound has been explored as a potential material for use in OLEDs due to its luminescent properties. Its incorporation into OLED structures has been shown to improve light emission efficiency and color purity. Studies highlight its role in enhancing device performance by optimizing charge transport and exciton formation .

Photonic Devices
In photonic applications, this compound is used in the fabrication of waveguides and other optical components. Its ability to support nonlinear optical effects makes it suitable for applications in optical switching and signal processing .

Medicinal Chemistry Applications

Anticancer Research
Recent studies have investigated the potential of this compound as a therapeutic agent in cancer treatment. Its mechanism involves the induction of apoptosis in cancer cells through oxidative stress pathways. Experimental results suggest that it exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells .

Drug Delivery Systems
The compound is also being explored for its utility in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances their solubility and bioavailability. Research indicates that formulations containing this compound can improve the pharmacokinetic profiles of poorly soluble drugs .

Summary of Findings

The applications of this compound span multiple scientific fields:

Application AreaSpecific Use CaseKey Benefits
Electrochemical SensorsDetection of heavy metals and pollutantsEnhanced sensitivity and selectivity
Energy Storage DevicesComponent in supercapacitorsImproved capacitance and cycling stability
Organic Light Emitting DiodesMaterial for OLEDsIncreased light emission efficiency
Photonic DevicesFabrication of waveguidesSupport for nonlinear optical effects
Anticancer ResearchInduction of apoptosis in cancer cellsSelective cytotoxicity towards cancer cells
Drug Delivery SystemsEnhancement of drug solubility and bioavailabilityImproved pharmacokinetic profiles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Redox Properties

  • 1,1'-Dimethyl-4,4'-(dimethylamino)-2,2'-bipyridinium bis(tetrafluoroborate) This compound shares the 1,1'-dimethyl-2,2'-bipyridinium core but replaces phenyl groups with electron-donating dimethylamino substituents at the 4,4'-positions. Computational studies (B3LYP/6-31G(d)) reveal that dimethylamino groups lower reduction potentials by ~0.3 V compared to phenyl-substituted analogs, enhancing electron density on the bipyridine core . UV-vis spectra show a redshifted absorption band (λₘₐₓ = 480 nm) due to extended conjugation, contrasting with the phenyl-substituted compound’s λₘₐₓ ~420 nm .
  • 1,1′-Bis(4-fluorobenzyl)-4,4′-bipyridine-1,1′-diium tetrafluoroborate (BzV) BzV features fluorobenzyl substituents, introducing electron-withdrawing effects. Ag/AgCl, comparable to the target compound’s estimated E₁/₂ of −0.58 V. The phenyl groups in the target compound provide steric bulk, reducing aggregation in electrochromic devices compared to BzV’s flexible benzyl chains .

Core Heterocycle Variations

  • 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate Replacing the bipyridine core with bipyran (oxygen-containing heterocycle) increases electron deficiency. However, bipyran derivatives show lower thermal stability due to weaker aromaticity .

Structural Analogues with Modified Substituents

  • 6,6'-Dimethyl-2,2'-bipyridine
    A neutral analog lacking the diium charge and phenyl groups. Methylation at the 6,6'-positions increases steric hindrance, reducing rotational freedom by ~5 kcal/mol compared to unsubstituted bipyridine. This rigidity is amplified in the target compound’s tetraphenyl-substituted structure .

Key Research Findings

Table 1: Comparative Properties of Selected Viologen Derivatives

Compound Substituents Reduction Potential (E₁/₂, V vs. Ag/AgCl) λₘₐₓ (nm) Solubility in Acetonitrile
Target compound 2,2',6,6'-tetraphenyl −0.58 (estimated) ~420 Moderate
1,1'-Dimethyl-4,4'-(dimethylamino) analog 4,4'-dimethylamino −0.88 480 High
BzV 4,4'-bis(4-fluorobenzyl) −0.65 390 High
Bipyran analog 2,2',6,6'-tetraphenyl −0.38 380 Low

Crystallographic and Solid-State Behavior

The tetraphenyl substituents in the target compound induce dense π-π stacking in the crystal lattice, as observed in related viologen derivatives (e.g., (Hbcbpy)(BF₄) in ). This contrasts with carboxymethyl-substituted viologens, which form hydrogen-bonded networks .

Preparation Methods

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling is frequently employed to introduce aryl groups. A representative procedure involves reacting 2,6-dibromo-4,4'-bipyridine with phenylboronic acid under inert conditions. For example:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), toluene/water (3:1), 90°C, 24 hours.

  • Yield : ~65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Direct Lithiation and Arylation

Alternative methods use directed ortho-metallation (DoM) strategies:

  • Step 1 : Deprotonation of 4,4'-bipyridine with LDA (2.2 equiv) at −78°C in THF.

  • Step 2 : Quenching with Ph₂PCl (2 equiv) to form a transient intermediate, followed by transmetallation with ZnCl₂ and coupling with iodobenzene.

  • Yield : ~55% for tetraphenyl functionalization.

N-Methylation to Form the Dicationic Species

Quaternization of the bipyridine nitrogens is achieved via alkylation with methylating agents:

Methyl Iodide in Acetonitrile

  • Procedure : 2,2',6,6'-Tetraphenyl-4,4'-bipyridine (1 equiv) is dissolved in dry acetonitrile, treated with excess methyl iodide (4 equiv), and refluxed for 48 hours.

  • Workup : The precipitate is filtered and washed with cold diethyl ether to yield the diiodide salt.

  • Yield : 78–85%.

Dimethyl Sulfate in Dichloromethane

  • Conditions : Reaction at room temperature for 24 hours with K₂CO₃ as a base to neutralize HI byproducts.

  • Advantage : Faster reaction time (12–16 hours) but lower yield (62–68%) due to competing hydrolysis.

Counterion Exchange to Tetrafluoroborate

Metathesis reactions replace iodide with BF₄⁻:

Sodium Tetrafluoroborate in Methanol

  • Process : The diiodide salt (1 equiv) is stirred with NaBF₄ (2.2 equiv) in methanol at 60°C for 6 hours.

  • Isolation : The product precipitates upon cooling and is recrystallized from hot ethanol.

  • Purity : >99% by ¹H NMR.

Ion-Exchange Resin

  • Method : Passing an aqueous solution of the diiodide through a column packed with Amberlite IRA-400 (BF₄⁻ form).

  • Efficiency : Quantitative exchange confirmed via ion chromatography.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR : Downfield shifts of bipyridine protons (Δδ ~0.8–1.2 ppm) confirm quaternization.

  • UV-Vis : λₐbs = 320 nm (π→π*) and 450 nm (charge-transfer band), consistent with dicationic viologen derivatives.

X-ray Crystallography

Single-crystal studies reveal a planar bipyridine core with dihedral angles of 178.5° between pyridinium rings. The BF₄⁻ anions occupy axial positions, stabilized by C–H···F interactions.

Challenges and Optimization Strategies

Parameter Issue Solution
Steric hindranceLow methylation yieldsUse polar aprotic solvents (DMF, DMSO)
Counterion purityResidual iodide contaminationTriple recrystallization from ethanol/water
SolubilityPoor solubility in organic phasesIntroduce bulky counterions (e.g., PF₆⁻)

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?

Synthesis typically involves reacting pyrylium tetrafluoroborate precursors with nitrogen-containing nucleophiles. For example, 2,4,6-triphenylpyrylium tetrafluoroborate reacts with β-aminoalcohols under mild conditions to form pyridinium salts, which can be further modified . Optimizing yields requires controlling solvent polarity (e.g., using CH2Cl2 or MeCN), reaction temperature, and stoichiometric ratios of fluorinating agents like BF3·OEt2 . Purification via silica gel chromatography or recrystallization improves purity .

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

Use a combination of spectroscopic techniques:

  • 1H/13C/19F NMR to confirm substituent positions and counterion integrity .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography for unambiguous structural determination, as demonstrated for analogous tetrafluoroborate salts .

Q. What safety protocols are critical when handling this compound in the lab?

  • Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Conduct reactions in a fume hood to mitigate inhalation risks .
  • Dispose of waste via certified hazardous waste handlers to prevent environmental contamination .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for dihydropyridines via cyclization under basic conditions and as a fluorinating agent in C–H activation or nucleophilic substitution reactions .

Advanced Research Questions

Q. How can computational methods streamline the design of reactions involving this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify optimal conditions for cyclization or fluorination, validated experimentally .

Q. What strategies resolve contradictions between spectroscopic data and expected structures?

  • Diastereomer analysis : If NMR shows unexpected splitting, compare experimental data with computational predictions (e.g., coupling constants) .
  • Isotopic labeling : Use <sup>15</sup>N or <sup>2</sup>H isotopes to trace reaction intermediates .
  • Variable-temperature NMR to distinguish dynamic processes (e.g., conformational changes) from static structural issues .

Q. How does steric hindrance from the tetraphenyl groups influence reactivity?

The bulky phenyl groups restrict molecular flexibility, favoring regioselective reactions at less hindered sites. For example, cyclization of pyridinium salts produces dihydropyridines with predictable stereochemistry due to steric control . Kinetic studies (e.g., monitoring by <sup>19</sup>F NMR) quantify these effects .

Q. What mechanistic insights explain the 1:1 diastereomeric ratio observed in cyclization products?

The ratio arises from a non-stereoselective transition state during ring closure. Computational modeling of the transition state (e.g., using Gaussian or ORCA) can reveal symmetry or electronic factors causing equal energy barriers for both diastereomers .

Q. How can reaction selectivity be enhanced in fluorination or cross-coupling reactions?

  • Solvent tuning : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, improving fluorination efficiency .
  • Additives : Use crown ethers to solubilize tetrafluoroborate counterions, accelerating anion exchange .

Q. What advanced characterization techniques validate electronic properties for catalytic applications?

  • Cyclic voltammetry measures redox potentials, critical for assessing suitability in photoredox catalysis .
  • EPR spectroscopy detects radical intermediates in catalytic cycles .

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